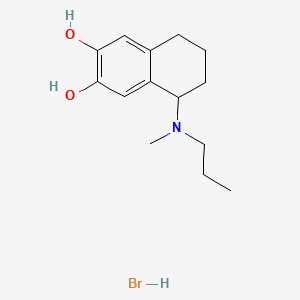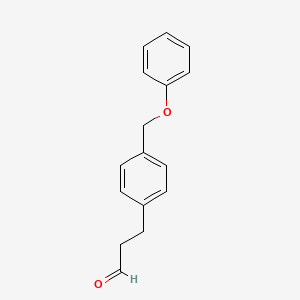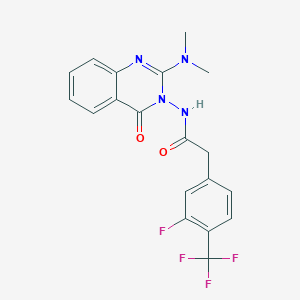
6,7-Dihydroxy-N-methyl-N-propyl-aminotetraline hbr
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrobromide is a chemical compound known for its role as a dopamine receptor agonist . It has a molecular formula of C14H21NO2.HBr and a molecular weight of 316.23 g/mol . This compound is primarily used in scientific research to study dopamine receptors and their associated pathways .
Vorbereitungsmethoden
The synthesis of 6,7-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrobromide involves several steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a tetralin derivative.
Hydroxylation: The tetralin derivative undergoes hydroxylation to introduce hydroxyl groups at the 6 and 7 positions.
Amination: The hydroxylated intermediate is then subjected to amination with N-methyl-N-propylamine.
Hydrobromide Formation: Finally, the product is converted to its hydrobromide salt form by reacting with hydrobromic acid.
Industrial production methods typically involve similar steps but are optimized for large-scale production, ensuring high yield and purity .
Analyse Chemischer Reaktionen
6,7-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: The hydroxyl groups can undergo substitution reactions with various reagents to form ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
6,7-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrobromide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Neuroscience Research: It is used to study dopamine receptors and their role in neurological processes.
Pharmacology: The compound is used to investigate the effects of dopamine receptor agonists on various physiological and pathological conditions.
Drug Development: It serves as a reference compound in the development of new drugs targeting dopamine receptors.
Wirkmechanismus
The compound exerts its effects by binding to dopamine receptors, particularly the D1 and D2 receptor subtypes . Upon binding, it activates these receptors, leading to a cascade of intracellular signaling events. This activation modulates various physiological processes, including motor control, reward, and cognition .
Vergleich Mit ähnlichen Verbindungen
6,7-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrobromide is unique due to its specific structure and high affinity for dopamine receptors. Similar compounds include:
N,N-Dipropyldopamine hydrobromide: Another dopamine receptor agonist with a different substitution pattern.
3-[2-(Diproplyamino)ethyl]phenol hydrobromide: A compound with similar dopamine receptor activity but different structural features.
These compounds share some pharmacological properties but differ in their chemical structure and specific receptor binding profiles .
Eigenschaften
Molekularformel |
C14H22BrNO2 |
|---|---|
Molekulargewicht |
316.23 g/mol |
IUPAC-Name |
5-[methyl(propyl)amino]-5,6,7,8-tetrahydronaphthalene-2,3-diol;hydrobromide |
InChI |
InChI=1S/C14H21NO2.BrH/c1-3-7-15(2)12-6-4-5-10-8-13(16)14(17)9-11(10)12;/h8-9,12,16-17H,3-7H2,1-2H3;1H |
InChI-Schlüssel |
WKOKRHSJXDKXLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(C)C1CCCC2=CC(=C(C=C12)O)O.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Ethyl-2,6-diazaspiro[3.4]octane](/img/structure/B13938973.png)




![Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-ethyl-](/img/structure/B13939003.png)





![3,5-Dibromo-2-[(3,4-dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13939030.png)
